Product packaging for SGC8158(Cat. No.:)

SGC8158

Cat. No.: B1193589
M. Wt: 555.09
InChI Key: UDFJXRJYAZANFF-VBHAUSMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SGC8158 is a potent, selective, and cell-active chemical inhibitor of Protein Arginine Methyltransferase 7 (PRMT7), a type III enzyme that catalyzes the monomethylation of arginine residues . It functions as a SAM-competitive inhibitor, binding directly to the enzyme's active site and effectively blocking its methyltransferase activity . This inhibition leads to a marked reduction in monomethylarginine (MMA) levels on known PRMT7 substrates, such as HSP70, serving as a robust cellular biomarker for its activity . In cancer research, this compound has demonstrated significant anti-proliferative effects across various human cancer cell lines, including multidrug-resistant variants, while exhibiting a much weaker effect on non-cancerous cells . Its research value is highlighted in studies of the DNA Damage Response (DDR), where PRMT7 inhibition impairs both the homologous recombination (HR) and non-homologous end-joining (NHEJ) repair pathways, leading to the accumulation of DNA damage . This mechanism underlies its ability to induce cell cycle arrest at the G1 phase and promote cellular senescence, largely through the stabilization and accumulation of the p21 protein . A key application is the synergistic enhancement of cytotoxicity and DNA damage when this compound is used in combination with chemotherapeutic agents like doxorubicin, positioning it as a promising candidate for combination therapy research . Furthermore, this compound is a critical tool for investigating the role of arginine monomethylation in the cellular stress response and proteostasis . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C27H31ClN6O3S

Molecular Weight

555.09

IUPAC Name

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(((4-(((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)amino)butyl)thio)methyl)tetrahydrofuran-3,4-diol

InChI

InChI=1S/C27H31ClN6O3S/c28-20-8-6-18(7-9-20)19-5-3-4-17(12-19)13-30-10-1-2-11-38-14-21-23(35)24(36)27(37-21)34-16-33-22-25(29)31-15-32-26(22)34/h3-9,12,15-16,21,23-24,27,30,35-36H,1-2,10-11,13-14H2,(H2,29,31,32)/t21-,23-,24-,27-/m1/s1

InChI Key

UDFJXRJYAZANFF-VBHAUSMQSA-N

SMILES

O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CSCCCCNCC4=CC(C5=CC=C(Cl)C=C5)=CC=C4)[C@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC-8158;  SGC 8158;  SGC8158

Origin of Product

United States

Scientific Research Applications

Anti-Proliferative Effects

Research has demonstrated that SGC8158 exhibits significant anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types range from 2 to 9 μM, indicating strong efficacy against both sensitive and multidrug-resistant (MDR) cancer cells. For instance:

  • KB Cells : IC50 = 2.0 μM
  • MDR KBV20C Cells : IC50 = 2.2 μM
  • MCF7 Cells : IC50 = 4.16 μM
  • Mouse Embryonic Fibroblasts : IC50 = 28.4 μM (weaker effect) .

These findings suggest that this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Synergistic Effects with Chemotherapeutics

A pivotal aspect of this compound's application is its ability to enhance the cytotoxicity of established chemotherapeutic agents like doxorubicin. Studies indicate that when combined with doxorubicin, this compound significantly increases DNA damage markers (e.g., γH2AX foci), suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .

The combination index (CI) analysis confirmed this synergy, with scores less than 1 indicating enhanced efficacy when used together. The Bliss synergy score further supported these findings, demonstrating a substantial pharmacological interaction between the two agents .

Case Study 1: Enhancing Doxorubicin Efficacy

In a study involving MCF7 breast cancer cells, researchers treated cells with varying concentrations of this compound and doxorubicin. The results showed that lower doses of doxorubicin combined with this compound resulted in significantly reduced cell proliferation compared to either drug alone. This combination not only increased the levels of DNA damage but also promoted cellular senescence, highlighting the potential of this compound as an adjunct therapy in breast cancer treatment .

Case Study 2: Overcoming Multidrug Resistance

Another study focused on MDR cancer cells demonstrated that this compound effectively inhibited growth even in these challenging models. The ability to sensitize MDR cells to doxorubicin suggests that this compound could play a vital role in developing strategies to combat drug resistance in cancer therapies .

Preparation Methods

Prodrug Strategy for Cellular Delivery

Due to poor membrane permeability of SAM analogs, this compound is administered as the prodrug SGC3027 . The synthesis involves:

  • Quinonebutanoic acid derivatization : Masking the secondary amine of this compound with a lipophilic quinone moiety improves cellular uptake.

  • Reduction-activated release : Intracellular reductases cleave the quinone group, regenerating active this compound (Figure 1).

Table 1: Comparative Properties of this compound and SGC3027

PropertyThis compoundSGC3027
Molecular Weight483.5 g/mol612.6 g/mol
LogP-1.22.8
PRMT7 IC50 (in vitro)294 ± 26 nMN/A
Cell PermeabilityLowHigh

Synthetic Pathway for this compound

While full synthetic details remain proprietary, published data indicate a multi-step process:

  • Adenosine core modification : Introduction of a 6-methyl ester group to block SAM-binding site interactions.

  • Coupling of biphenylmethylamine : Achieved via amide bond formation under carbodiimide-mediated conditions.

  • Naphthoate functionalization : Electrophilic aromatic substitution at position 4 of the naphthyl ring enhances π-π stacking.

Critical reaction parameters include:

  • Temperature control : Maintained below 40°C to prevent decomposition of heat-labile intermediates.

  • Chiral resolution : Use of HPLC with a polysaccharide column ensures retention of stereochemical integrity.

Analytical Characterization and Quality Control

Biochemical Assays for Potency

This compound’s PRMT7 inhibition was validated using:

  • Radiolabeled methyltransferase assays : IC50 = 294 nM against full-length HSPA8.

  • Surface plasmon resonance (SPR) : KD = 89 nM, confirming direct binding to PRMT7.

  • AlphaLISA screening : >100-fold selectivity over PRMT1, PRMT3, PRMT5, and PRMT9.

Table 2: Inhibitory Activity of this compound Against PRMT Family Members

PRMT IsoformIC50 (μM)Selectivity vs. PRMT7
PRMT70.291.0
PRMT1>50>170
PRMT5>50>170
PRMT912.442.8

Structural Validation

X-ray crystallography (PDB: 6OGN) delineated key interactions:

  • SAM-binding pocket : Adenosine moiety forms hydrogen bonds with Glu255 and Leu208.

  • Hydrophobic cleft : Biphenylmethylamine engages Val307 and Ile310 via van der Waals forces.

  • Catalytic site occlusion : The 4-hydroxy-2-naphthoate group sterically hinders arginine substrate entry.

Mechanistic Insights from Cellular Studies

Synergy with DNA-Damaging Agents

Combination studies with doxorubicin revealed:

  • γH2AX foci accumulation : 3.2-fold increase in MCF7 cells (p < 0.01).

  • Bliss synergy score : 9.7, indicating strong pharmacological synergy.

  • Senescence induction : 58% of A549 cells exhibited β-galactosidase positivity vs. 12% with doxorubicin alone.

Overcoming Multidrug Resistance

This compound retained potency in KBV20C MDR cells (IC50 = 2.2 μM) compared to parental KB cells (IC50 = 2.0 μM). This contrasts with doxorubicin, which showed a 45-fold resistance shift in the same model .

Q & A

Q. What is the molecular mechanism of SGC8158, and how does it achieve selectivity for PRMT7?

this compound is a SAM-competitive inhibitor that binds to the adenosine pocket in PRMT7's SAM-binding site, effectively blocking arginine monomethylation . Its selectivity (>40-fold over other methyltransferases) arises from structural features that exploit unique interactions within PRMT7's active site, such as the chlorobiphenyl moiety positioning near polar residues (e.g., Asn306, Arg310) . Validation involves in vitro enzymatic assays (e.g., IC50 <2.5 nM for H2B methylation) and comparative profiling against non-target methyltransferases .

Q. How should researchers determine the optimal concentration of this compound for cellular studies?

Due to cell-type variability in reductase activity (required to activate the prodrug SGC3027), empirical titration is critical. Start with a range of 0.1–10 µM SGC3027 and monitor biomarkers like HSP70 methylation via immunoblotting. For example, SGC3027 inhibits HSP70 methylation with an IC50 of 1.3 µM in C2C12 cells . Parallel use of the inactive analog SGC3027N is recommended to control for off-target effects .

Q. What experimental strategies are recommended to validate the prodrug activation of SGC3027 to this compound?

Use mass spectrometry to detect intracellular this compound levels after SGC3027 treatment. Combine with reductase inhibitors (e.g., dicoumarol) to confirm reductase-dependent activation. Cellular efficacy can be further validated via PRMT7-specific methylation assays (e.g., H4R3me1 reduction) .

Advanced Research Questions

Q. How does this compound’s structural flexibility enable inhibition of both PRMT7 and SARS-CoV-2 nsp14 N7-MTase?

Co-crystal structures reveal that this compound’s adenosine "head" binds similarly to SAM pockets in both PRMT7 and nsp14, while its hydrophobic "tail" adapts to distinct binding environments. In nsp14, the chlorobiphenyl tail interacts with residues like Asn386 and Glu313, whereas in PRMT7, it engages a unique arginine-rich cleft . This malleability allows broad-spectrum inhibition but necessitates structural optimization for target-specific potency .

Q. What methodological considerations are critical when evaluating this compound’s antiviral activity in SARS-CoV-2 models?

Use prodrug SGC3027 for cell permeability, as this compound itself is poorly membrane-permeable. In HeLa-ACE2 cells, assess viral replication via plaque assays or RT-qPCR, with IC50 values benchmarked against controls (e.g., nirmatrelvir). Note that SGC3027’s antiviral IC50 (~1.5 µM) is ~6-fold higher than its cytotoxicity threshold, requiring careful dose-response profiling .

Q. How can researchers resolve contradictions in this compound’s reported effects on DNA damage markers (e.g., γH2AX)?

In studies where this compound showed no significant γH2AX modulation , consider the following:

  • Timing : DNA damage markers peak transiently; ensure time-course experiments cover early (0–2 hr) and late phases (4–24 hr).
  • Combinatorial effects : this compound may require co-treatment with genotoxic agents (e.g., doxorubicin) to amplify DNA damage .
  • Cell context : Reductase activity varies across cell lines, affecting this compound activation .

Q. What strategies can enhance this compound’s potency and selectivity for therapeutic development?

  • Covalent modification : Introduce a "warhead" (e.g., acrylamide) near Cys309 in nsp14 to enable irreversible binding .
  • Tail derivatization : Add hydrogen-bonding groups (e.g., quinoline) to the chlorobiphenyl moiety for stronger interactions with Asn386 or Glu313 .
  • Dual-target probes : Exploit this compound’s bifunctionality to inhibit PRMT7 and viral MTases simultaneously, using structural overlays to guide design .

Methodological Guidelines

  • Data Validation : Always pair this compound experiments with inactive analogs (e.g., SGC3027N) and reductase controls .
  • Structural Analysis : Use ITC and X-ray crystallography to map binding interactions, noting solubility limits (e.g., this compound’s insolubility >10 µM) .
  • Antiviral Assays : Pre-incubate nsp14/nsp10 complexes with 200 µM this compound before RNA cap analog titration to assess competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SGC8158
Reactant of Route 2
Reactant of Route 2
SGC8158

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.